4-Ethylhexyl nitrate
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Overview
Description
Branched octyl nitrate is an organic nitrate ester with the molecular formula C8H17NO3. It is a derivative of octane, where a nitrate group is attached to a branched octyl chain. Organic nitrates, including branched octyl nitrate, are known for their applications in various fields, including atmospheric chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Branched octyl nitrate can be synthesized through the nitration of branched octyl alcohol using nitric acid. The reaction typically involves the following steps:
Nitration Reaction: Branched octyl alcohol is reacted with concentrated nitric acid under controlled temperature conditions to form branched octyl nitrate.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain pure branched octyl nitrate.
Industrial Production Methods
In industrial settings, branched octyl nitrate is produced using large-scale nitration reactors. The process involves:
Reactants: Branched octyl alcohol and nitric acid.
Reaction Conditions: The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity.
Purification: The product is purified using industrial distillation columns to remove impurities and obtain high-purity branched octyl nitrate.
Chemical Reactions Analysis
Types of Reactions
Branched octyl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert branched octyl nitrate to branched octyl amine.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of branched octyl amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Branched octyl nitrate has several scientific research applications, including:
Atmospheric Chemistry: It is used to study the formation of secondary organic aerosols and their impact on air quality.
Industrial Applications: It is used as a solvent and intermediate in the synthesis of other chemicals.
Biological Studies: Research on its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of branched octyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets and pathways involved include:
Soluble Guanylate Cyclase Activation: Nitric oxide activates soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP).
cGMP-Dependent Protein Kinase Activation: cGMP activates protein kinase, which in turn lowers intracellular calcium levels, resulting in smooth muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
Linear Octyl Nitrate: Similar in structure but with a linear octyl chain.
Nonyl Nitrate: Another organic nitrate ester with a nine-carbon chain.
Decyl Nitrate: A nitrate ester with a ten-carbon chain.
Uniqueness
Branched octyl nitrate is unique due to its branched structure, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and effects compared to its linear counterparts .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-ethylhexyl nitrate |
InChI |
InChI=1S/C8H17NO3/c1-3-8(4-2)6-5-7-12-9(10)11/h8H,3-7H2,1-2H3 |
InChI Key |
KLHMSHJDKRSFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCO[N+](=O)[O-] |
Origin of Product |
United States |
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